4-Chloro-3-ethoxy-2-fluorobenzyl bromide
Overview
Description
4-Chloro-3-ethoxy-2-fluorobenzyl bromide is a halogenated aromatic compound characterized by the presence of chlorine, fluorine, and bromine atoms on a benzene ring, along with an ethoxy group. This compound is known for its utility in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-ethoxy-2-fluorobenzyl bromide typically involves the halogenation of benzene derivatives. The ethoxy group can be introduced through an etherification reaction using ethanol and an acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation reactions under controlled conditions. The process involves the use of halogenating agents such as chlorine, fluorine, and bromine gases, along with catalysts to facilitate the reactions. The reactions are carried out in specialized reactors designed to handle hazardous chemicals safely.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-ethoxy-2-fluorobenzyl bromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, with reagents such as sodium hydroxide (NaOH) and potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
4-Chloro-3-ethoxy-2-fluorobenzyl bromide is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The compound is also used as a building block in the construction of complex molecules for biological studies.
Mechanism of Action
The mechanism by which 4-Chloro-3-ethoxy-2-fluorobenzyl bromide exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. The molecular targets and pathways involved vary depending on the application, but the compound's reactivity makes it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
4-Bromochlorobenzene
2-Fluorobenzyl bromide
3-Ethoxybenzyl bromide
Properties
IUPAC Name |
1-(bromomethyl)-4-chloro-3-ethoxy-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClFO/c1-2-13-9-7(11)4-3-6(5-10)8(9)12/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQVWQCEILWYKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101219144 | |
Record name | Benzene, 1-(bromomethyl)-4-chloro-3-ethoxy-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101219144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1323966-30-8 | |
Record name | Benzene, 1-(bromomethyl)-4-chloro-3-ethoxy-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(bromomethyl)-4-chloro-3-ethoxy-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101219144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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